molecular formula C19H12BrNO B13355532 (4-Bromophenyl)(9H-carbazol-9-yl)methanone

(4-Bromophenyl)(9H-carbazol-9-yl)methanone

Katalognummer: B13355532
Molekulargewicht: 350.2 g/mol
InChI-Schlüssel: WUTPZAUBIPHKGS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-Bromophenyl)(9H-carbazol-9-yl)methanone: is an organic compound with the molecular formula C19H12BrNO. It is a derivative of carbazole and contains a bromophenyl group attached to a methanone moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromophenyl)(9H-carbazol-9-yl)methanone typically involves the reaction of 4-bromobenzoyl chloride with 9H-carbazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods: This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield .

Analyse Chemischer Reaktionen

Types of Reactions: (4-Bromophenyl)(9H-carbazol-9-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted carbazole derivatives, while oxidation and reduction reactions can lead to different oxidation states of the carbazole moiety .

Wissenschaftliche Forschungsanwendungen

Chemistry: (4-Bromophenyl)(9H-carbazol-9-yl)methanone is used as a building block in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the design of new drugs. Its unique structure allows for interactions with various biological targets, making it a candidate for drug discovery and development .

Industry: In the field of materials science, this compound is used in the development of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Wirkmechanismus

The mechanism of action of (4-Bromophenyl)(9H-carbazol-9-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The exact pathways involved would vary based on the biological context and the specific target .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: (4-Bromophenyl)(9H-carbazol-9-yl)methanone is unique due to the presence of both the bromophenyl and carbazole moieties, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications in organic synthesis, materials science, and medicinal chemistry .

Eigenschaften

Molekularformel

C19H12BrNO

Molekulargewicht

350.2 g/mol

IUPAC-Name

(4-bromophenyl)-carbazol-9-ylmethanone

InChI

InChI=1S/C19H12BrNO/c20-14-11-9-13(10-12-14)19(22)21-17-7-3-1-5-15(17)16-6-2-4-8-18(16)21/h1-12H

InChI-Schlüssel

WUTPZAUBIPHKGS-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C(=O)C4=CC=C(C=C4)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.